2,4,6-Trichlorodibenzofuran
Overview
Description
2,4,6-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or several hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms . These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorodibenzofuran can be synthesized through various methods. One common approach involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride, and a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C. This process can occur during the combustion of materials like polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs) in the presence of chlorine donors .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of chlorinated dibenzofuran derivatives.
Reduction: Formation of partially dechlorinated dibenzofurans.
Substitution: Formation of hydroxylated or aminated dibenzofurans.
Scientific Research Applications
2,4,6-Trichlorodibenzofuran has several applications in scientific research:
Mechanism of Action
2,4,6-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes . The activation of these genes can lead to various biological responses, including changes in enzyme activity and alterations in cellular processes .
Comparison with Similar Compounds
2,4,6-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds like 2,3,7,8-tetrachlorodibenzofuran and 2,4,8-trichlorodibenzofuran . Compared to these similar compounds, this compound is unique in its specific chlorine substitution pattern, which can influence its chemical reactivity and biological effects .
List of Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,8-Trichlorodibenzofuran
- 2,4,9-Trichlorodibenzofuran
Biological Activity
2,4,6-Trichlorodibenzofuran (TCDF) is a chlorinated aromatic compound that belongs to the polychlorinated dibenzofuran (PCDF) family. Its structure comprises two benzene rings connected by a furan ring with three chlorine atoms substituted at the 2, 4, and 6 positions. This compound is known for its environmental persistence and potential toxicity, primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).
The biological activity of TCDF is primarily linked to its ability to bind to the AhR, a cytosolic ligand-activated transcription factor. Upon binding, TCDF activates AhR signaling pathways, leading to the transcription of various genes involved in cellular processes such as proliferation, differentiation, and apoptosis. This mechanism can result in adverse health effects including carcinogenicity, immune suppression, and developmental issues.
Toxicological Impact
Research has demonstrated that TCDF exposure can lead to various toxicological effects:
- Carcinogenicity : Studies indicate that TCDF acts as a potential carcinogen through its modulation of gene expression related to cell cycle regulation and apoptosis.
- Immunotoxicity : TCDF has been shown to suppress immune function by altering cytokine production and affecting T-cell differentiation .
- Endocrine Disruption : The compound can interfere with endocrine signaling pathways, potentially leading to reproductive and developmental abnormalities .
Case Studies
- Study on Gene Expression : A study involving HepG2 cells demonstrated that TCDF significantly upregulated the expression of cytochrome P450 1A1 (CYP1A1), a gene involved in the metabolism of xenobiotics. This upregulation was associated with increased AhR activation .
- Animal Models : In animal studies, exposure to TCDF resulted in altered reproductive outcomes and immune system dysfunction. For instance, female rats exposed to TCDF showed reduced fertility rates and abnormal fetal development.
Comparative Analysis with Similar Compounds
TCDF is part of a broader class of chlorinated dibenzofurans. The following table summarizes the biological activity of TCDF compared to related compounds:
Compound | AHR Activation | Carcinogenic Potential | Immunotoxic Effects |
---|---|---|---|
This compound (TCDF) | High | Yes | Yes |
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Very High | Yes | Yes |
2,4-Dichlorodibenzofuran | Moderate | Uncertain | Minimal |
Environmental Persistence
TCDF is characterized by its resistance to degradation in the environment. Its stability raises concerns regarding bioaccumulation in food chains and long-term ecological impacts. Studies have shown that TCDF can persist in soil and sediments for extended periods, leading to chronic exposure risks for wildlife and humans alike .
Properties
IUPAC Name |
2,4,6-trichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKURBTWZFQHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207532 | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-14-5 | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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